Superior 24-Hour Intragastric Acid Control vs. Standard-Dose PPIs in GERD Patients
In a series of four randomized, crossover studies in patients with GERD symptoms, esomeprazole magnesium 40 mg once daily maintained intragastric pH > 4 for a significantly longer percentage of the 24-hour period compared to standard doses of lansoprazole (30 mg), omeprazole (20 mg), pantoprazole (40 mg), and rabeprazole (20 mg) [1]. This was observed on both Day 1 and Day 5 of dosing, demonstrating both a faster onset and greater sustained effect.
| Evidence Dimension | Mean percentage of 24-hour period with intragastric pH > 4 on Day 5 |
|---|---|
| Target Compound Data | Esomeprazole 40 mg: 69.8% (vs. omeprazole), 67.0% (vs. pantoprazole), 59.4% (vs. rabeprazole), 57.7% (vs. lansoprazole) |
| Comparator Or Baseline | Omeprazole 20 mg: 43.7%; Pantoprazole 40 mg: 44.8%; Rabeprazole 20 mg: 44.5%; Lansoprazole 30 mg: 44.5% |
| Quantified Difference | Absolute increases of 26.1, 22.2, 14.9, and 13.2 percentage points, respectively (P<0.001 for all comparisons except rabeprazole P=0.002 on Day 1). |
| Conditions | Five-day, once-daily dosing regimen in patients with symptoms of GERD, assessed by continuous 24-h intragastric pH monitoring. |
Why This Matters
This quantifies a clear efficacy advantage over the most common alternative PPIs at their standard clinical doses, which is critical for justifying compound selection in clinical trial design or for developing a branded generic with a potential differentiation claim.
- [1] Röhss K, et al. Esomeprazole 40 mg provides more effective intragastric acid control than lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg and rabeprazole 20 mg in patients with gastro-oesophageal reflux symptoms. Eur J Clin Pharmacol. 2004;60(8):531-539. View Source
